molecular formula C15H17N3O2S B8669598 N-(4-(5-Cyano-1-ethyl-1H-pyrrol-2-yl)phenyl)ethanesulfonamide CAS No. 922506-17-0

N-(4-(5-Cyano-1-ethyl-1H-pyrrol-2-yl)phenyl)ethanesulfonamide

Cat. No.: B8669598
CAS No.: 922506-17-0
M. Wt: 303.4 g/mol
InChI Key: AAPLYXQJPPJQQF-UHFFFAOYSA-N
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Description

N-(4-(5-Cyano-1-ethyl-1H-pyrrol-2-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

922506-17-0

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[4-(5-cyano-1-ethylpyrrol-2-yl)phenyl]ethanesulfonamide

InChI

InChI=1S/C15H17N3O2S/c1-3-18-14(11-16)9-10-15(18)12-5-7-13(8-6-12)17-21(19,20)4-2/h5-10,17H,3-4H2,1-2H3

InChI Key

AAPLYXQJPPJQQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C1C2=CC=C(C=C2)NS(=O)(=O)CC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide (0.160 g, 0.58 mmol) was dissolved in tetrahydrofuran (10 mL). Potassium tert-butoxide (1.25 mL of a 1 M solution, 1.25 mmol) was dropwise added and the mixture stirred 15 minutes. Ethyl iodide (0.046 mL, 0.58 mmol) was dropwise added, followed by dimethyl formamide (5 mL) and the mixture stirred for 4 hours. The mixture was then partitioned between saturated ammonium chloride and ethyl acetate. The combined organic layers were dried over magnesium sulfate, and concentrated. The residue was purified by silica gel Flash Chromatography (hexane/ethyl acetate; 7:3) to afford the title compound (0.020 g, 11%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.046 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
11%

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